An In-Depth Technical Guide to the Chemical Structure and Coordination Bonding of (Hexadecanoato-O)oxoaluminium
An In-Depth Technical Guide to the Chemical Structure and Coordination Bonding of (Hexadecanoato-O)oxoaluminium
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Hexadecanoato-O)oxoaluminium, a key component of what are broadly termed aluminum soaps, represents a fascinating and complex area of coordination chemistry. Its structure and bonding are of significant interest due to its wide range of applications, from gelling agents in industrial products to its potential role in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive exploration of the chemical structure and coordination bonding of (Hexadecanoato-O)oxoaluminium. We will delve into the intricacies of its polymeric nature, the coordination environment of the aluminum center, and the role of the hexadecanoate ligand. This guide will also present established experimental protocols for its synthesis and detailed characterization methodologies, underpinned by spectroscopic and thermal analysis techniques.
Introduction: Unraveling the Complexity of Aluminum Soaps
Aluminum salts of long-chain fatty acids, commonly known as aluminum soaps, are not simple monomeric molecules. They are complex coordination polymers whose properties are dictated by the nature of the fatty acid and the synthetic conditions employed. (Hexadecanoato-O)oxoaluminium, also referred to as oxo(palmitato)aluminium, is the aluminum salt of hexadecanoic acid (palmitic acid) incorporating an oxo group. The presence of this oxo ligand, arising from hydrolysis reactions, is crucial in forming the characteristic polymeric backbone of the material.
The IUPAC name, oxoalumanyl hexadecanoate, and the molecular formula, C16H31AlO3, provide a deceptively simple representation of a substance that is, in reality, a complex, often amorphous or poorly crystalline, polymeric material[1]. Understanding the underlying structure and coordination chemistry is paramount for controlling its physicochemical properties and for the rational design of new applications.
The Polymeric Architecture: A Network of Aluminum-Oxygen Bonds
The fundamental structural motif of (Hexadecanoato-O)oxoaluminium is a polymeric chain or network built from repeating aluminum-oxygen units. This backbone is analogous to the structures proposed for other aluminum di- and tri-soaps, where alternating aluminum and oxygen atoms are linked by covalent and coordinate bonds[2]. The "oxo" component of the name signifies the presence of Al-O-Al bridges, which are key to the formation of these extended structures.
These oxo-bridges can arise from the controlled hydrolysis of aluminum precursors during synthesis. For instance, reacting an aluminum alkoxide with a carboxylic acid in the presence of a substoichiometric amount of water leads to the formation of oxo-aluminum complexes[3][4].
Diagram: Proposed Polymeric Structure of (Hexadecanoato-O)oxoaluminium
Caption: A simplified 2D representation of the proposed polymeric structure of (Hexadecanoato-O)oxoaluminium, showcasing the Al-O-Al backbone and bridging hexadecanoate ligands. 'R' represents the C15H31 alkyl chain.
The Aluminum Coordination Sphere: A Blend of Geometries
The aluminum centers in these structures are typically found in higher coordination states, most commonly octahedral (six-coordinate) or sometimes penta-coordinate (five-coordinate) geometries. The specific coordination number and geometry can be influenced by factors such as the steric bulk of the fatty acid chain and the presence of other ligands, including water or solvent molecules.
The coordination environment around each aluminum atom is satisfied by oxygen atoms from three sources:
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Oxo-bridges (Al-O-Al): These form the core of the polymeric chain.
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Bridging Carboxylate Groups: Both oxygen atoms of the hexadecanoate's carboxylate group coordinate to two different aluminum centers. This bridging mode is a major feature in the structure of aluminum soaps[2].
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Terminal Groups: Depending on the stoichiometry and reaction conditions, the coordination sphere may be completed by terminal water molecules, hydroxide groups, or unreacted alkoxide groups from the synthesis precursor.
The Role of the Hexadecanoate Ligand: More Than Just a Counter-ion
The hexadecanoate (palmitate) ligand is not merely a passive counter-ion; it plays a crucial role in the structure and properties of the final material.
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Bridging Ligand: As mentioned, the bidentate nature of the carboxylate group allows it to bridge two aluminum centers, contributing to the stability and rigidity of the polymeric network.
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Steric Influence: The long, non-polar C15H31 alkyl chain of the hexadecanoate ligand imparts significant steric bulk. This influences the packing of the polymer chains and is responsible for the material's solubility in non-polar solvents and its ability to form gels.
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Hydrophobicity: The hydrophobic alkyl chains are responsible for the water-repellent properties of aluminum soaps.
Experimental Protocols for Synthesis and Characterization
Synthesis of (Hexadecanoato-O)oxoaluminium
A common and reliable method for the synthesis of aluminum soaps is through a metathetic reaction in an aqueous medium.
Protocol: Aqueous Metathesis Synthesis
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Preparation of Sodium Palmitate:
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In a beaker, dissolve a stoichiometric amount of sodium hydroxide in deionized water.
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Gently heat the solution and slowly add hexadecanoic acid (palmitic acid) with constant stirring until a clear, homogenous soap solution is formed.
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Preparation of Aluminum Salt Solution:
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In a separate beaker, dissolve a stoichiometric amount of an aluminum salt, such as aluminum sulfate or aluminum chloride, in deionized water.
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Precipitation:
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Slowly add the aluminum salt solution to the warm sodium palmitate solution with vigorous stirring. A white precipitate of aluminum palmitate will form immediately.
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Washing and Isolation:
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Filter the precipitate using a Buchner funnel.
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Wash the filter cake thoroughly with hot deionized water to remove any soluble inorganic by-products.
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Continue washing until the filtrate is free of sulfate or chloride ions (as tested with barium chloride or silver nitrate solution, respectively).
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Drying:
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Dry the purified aluminum soap in a vacuum oven at a temperature below its melting point to obtain a fine, white powder.
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Diagram: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the aqueous metathesis synthesis of (Hexadecanoato-O)oxoaluminium.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of (Hexadecanoato-O)oxoaluminium.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of the carboxylate group and the presence of oxo and hydroxo moieties.
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FTIR Spectroscopy:
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Carboxylate Stretching: The positions of the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group are indicative of its coordination mode. For a bridging carboxylate, the separation between these two bands (Δν = νas - νs) is typically smaller than that for an ionic carboxylate and larger than that for a chelating carboxylate.
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Al-O Vibrations: The far-IR region will exhibit bands corresponding to Al-O stretching and bending modes of the oxo-backbone.
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O-H Stretching: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ can indicate the presence of coordinated water or hydroxyl groups[5].
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| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |
| νas(COO⁻) | 1550 - 1610 | Asymmetric stretching of the bridging carboxylate |
| νs(COO⁻) | 1400 - 1450 | Symmetric stretching of the bridging carboxylate |
| ν(Al-O) | 400 - 800 | Stretching vibrations of the Al-O-Al backbone |
| ν(O-H) | 3200 - 3600 | Stretching of coordinated water or hydroxyl groups |
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Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to the symmetric vibrations of the Al-O-Al backbone and the C-C stretching modes of the long alkyl chain of the hexadecanoate ligand.
²⁷Al NMR is a highly sensitive probe of the local environment of the aluminum nucleus. The chemical shift (δ) is directly related to the coordination number of the aluminum atom.
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Octahedral Al (AlO₆): Resonances for six-coordinate aluminum typically appear in the range of 0 to 30 ppm.
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Penta-coordinate Al (AlO₅): Five-coordinate aluminum species are observed in the region of 30 to 50 ppm.
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Tetrahedral Al (AlO₄): Four-coordinate aluminum resonates at approximately 50 to 80 ppm.
For (Hexadecanoato-O)oxoaluminium, a broad signal in the octahedral region is expected, reflecting the polymeric nature and the distribution of local environments around the aluminum centers. The presence of signals in the penta-coordinate region could indicate structural defects or surface sites.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of the material.
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TGA: Can be used to quantify the amount of coordinated water and to determine the decomposition temperature of the organic ligand.
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DSC: Can reveal phase transitions, such as melting or glass transitions, which are influenced by the polymeric structure and the length of the fatty acid chain[5][6].
Powder XRD is used to assess the crystallinity of the material. Aluminum soaps are often amorphous or exhibit low crystallinity, resulting in broad diffraction patterns rather than sharp peaks. However, XRD can still provide information about the average spacing between the polymer chains.
Conclusion and Future Perspectives
(Hexadecanoato-O)oxoaluminium is a complex coordination polymer whose structure is dominated by an aluminum-oxygen backbone and bridging hexadecanoate ligands. While a definitive single-crystal structure remains elusive due to its typically amorphous nature, a combination of spectroscopic and analytical techniques allows for a detailed understanding of its coordination environment and bonding. The synthesis of this material can be reliably achieved through aqueous metathesis, and its properties can be probed using a suite of characterization methods.
Future research in this area will likely focus on gaining more precise control over the polymerization process to synthesize materials with well-defined structures and tailored properties. Advanced characterization techniques, such as solid-state NMR and X-ray absorption spectroscopy[2][7][8][9], will be instrumental in further elucidating the complex structures of these fascinating materials and paving the way for their application in advanced materials and drug delivery systems.
References
- Shiba, S. (1962). Differential Thermal Analysis of Aluminum Soaps. Bulletin of the Chemical Society of Japan, 35(4), 543-547.
- Leger, A. E., Haines, R. L., Hubley, C. E., Hyde, J. C., & Sheffer, H. (1957). THE STRUCTURE OF ALUMINUM DI- AND TRI-SOAPS. Canadian Journal of Chemistry, 35(8), 799-816.
- Manchem Limited. (1986). Oxo-aluminum complexes. U.S. Patent No. 4,597,800. Washington, DC: U.S.
- Hay, M. B., & Myneni, S. C. (2010). X-ray absorption spectroscopy of aqueous aluminum-organic complexes. The journal of physical chemistry. A, 114(20), 6138–6148.
- Nishikawa, D., et al. (2025). Soft X-ray absorption spectroscopy for analysing aluminium complexes in solution.
- Colgate-Palmolive-Peet Company. (1961). Aluminium soaps and their production. U.S. Patent No. 3,056,819. Washington, DC: U.S.
- Shiba, S. (1961). Differential Thermal Analysis of the Systems Aluminum Soap-Hydrocarbon. Bulletin of the Chemical Society of Japan, 34(7), 1003-1007.
- Altman, A. B., et al. (2015). Theory and X-ray Absorption Spectroscopy for Aluminum Coordination Complexes – Al K-Edge Studies of Charge and Bonding in (BDI)Al, (BDI)AlR2, and (BDI)AlX2 Complexes. eScholarship, University of California.
- Colgate-Palmolive Company. (1961). Method for adjusting the composition of aluminum soaps. U.S. Patent No. 2,993,064. Washington, DC: U.S.
- Kim, Y., & Lee, S. J. (2009). 27Al NMR Chemical Shifts in Oxide Crystals: A First-Principles Study. The Journal of Physical Chemistry C, 113(7), 2824-2829.
- Societe des usines chimiques Rhone-Poulenc. (1953). Process for the preparation of aluminum triformate. U.S. Patent No. 2,630,445. Washington, DC: U.S.
- Richter Gedeon Vegyeszeti Gyar Rt. (1989). Process for preparing polymers of aluminium oxide carboxylate.
- Hunger, M. (n.d.).
- Tielens, F., et al. (2017). Role of Coordination Number, Geometry, and Local Disorder on 27Al NMR Chemical Shifts and Quadrupolar Coupling Constants: Case Study with Aluminosilicates. The Journal of Physical Chemistry C, 121(34), 18764-18773.
- National Center for Biotechnology Information. (n.d.).
- Standard Oil Co. (1941). Method of making aluminum soaps. U.S. Patent No. 2,267,148. Washington, DC: U.S.
- Mehrotra, R. C., & Rai, A. K. (1962). J. Indian Chem. Soc., 39, 1.
- University of Ottawa. (n.d.). (27Al) Aluminum NMR.
- Morris, J. H., et al. (1986). Oxygen-17 and Aluminium-27 Nuclear Magnetic Resonance Spectroscopic Investigations of Aluminium(III) Hydrolysis Products. Journal of the Chemical Society, Dalton Transactions, (7), 1351.
- Sciencemadness Discussion Board. (2024, March 5). Aluminum soaps.
- Nurdin, M., et al. (2023). Physicochemical properties of Na-soap and metal soaps (Ca and Al) from candlenut oil. AIP Conference Proceedings, 2642(1).
- Gray, V. R., & Alexander, A. E. (1949). Aluminium soaps, their nature and gelling properties. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 201(1065), 163-185.
- Cardenas, L., et al. (2020). In situ Raman and FTIR spectroscopic study on the formation of the isomers MIL-68(Al) and MIL-53(Al). RSC Advances, 10(13), 7707-7714.
- Odlyha, M., et al. (2005). Characterisation of metal carboxylates by Raman and infrared spectroscopy in works of art. Journal of Molecular Structure, 744-747, 343-349.
- National Institute of Standards and Technology. (n.d.).
- Zhang, X., et al. (2025). Isostructural 18-ring Layered Aluminum (III)−PCPs from Monocarboxylic Acids. Diva-Portal.org.
- Anitha, P., et al. (2009). Fatty acids increase paracellular absorption of aluminium across Caco-2 cell monolayers. Food and Chemical Toxicology, 47(12), 3093-3098.
- The University of Texas at Austin. (2013).
- National Center for Biotechnology Information. (n.d.).
- Manchem Ltd. (1986). Oxo-aluminum complexes. U.S.
- Klett, J., et al. (2011). Linear Coordination Polymers Based on Aluminum Phosphates: Synthesis, Crystal Structure and Morphology. Inorganic Chemistry, 50(16), 7453-9.
- Wang, Y., et al. (2021). Gradual Size Enlargement of Aluminum-Oxo Clusters and the Photochromic Properties. Inorganic Chemistry, 60(10), 7135-7142.
- Bourque, E. C., et al. (2019). Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε‑Caprolactone. Inorganic Chemistry, 58(9), 5688-5699.
- Al-Khafaji, Y. (2019). Aluminum coordination complexes in polymerization catalysis. Memorial University of Newfoundland.
- University of Saskatchewan. (2012).
- Nakashima, S., et al. (2025). Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. Scientific Reports.
- The University of Texas at Austin. (2019). Synthesis, characterization, and applications of mono([mu]-alkoxo)bis(alkylaluminum)
- Kim, D. Y., et al. (2005). Synthesis and characterization of monomeric, oligomeric, and polymeric aluminum 8-hydroxyquinolines. Macromolecules, 38(24), 10086-10093.
- Hughes, M. A., & Le, T. H. (2001). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 59(2-3), 345-354.
Sources
- 1. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. Soft X-ray absorption spectroscopy for analysing aluminium complexes in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. US4597800A - Oxo-aluminum complexes - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. X-ray absorption spectroscopy of aqueous aluminum-organic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soft X-ray absorption spectroscopy for analysing aluminium complexes in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Theory and X‑ray Absorption Spectroscopy for Aluminum Coordination Complexes – Al K‑Edge Studies of Charge and Bonding in (BDI)Al, (BDI)AlR2, and (BDI)AlX2 Complexes [escholarship.org]
